REACTION_SMILES
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[C:23]([BH3-:24])#[N:25].[CH2:14]([CH2:15][CH2:16][CH3:17])[NH2:18].[CH3:19][C:20](=[O:21])[OH:22].[CH3:27][OH:28].[F:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1.[Na+:26].[OH2:29]>>[F:1][c:2]1[c:3]([CH2:4][NH:18][CH2:14][CH2:15][CH2:16][CH3:17])[cH:6][cH:7][c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCCCN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=Cc1ccc(C(F)(F)F)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCNCc1ccc(C(F)(F)F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |